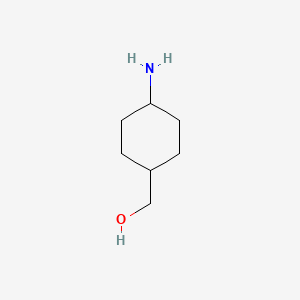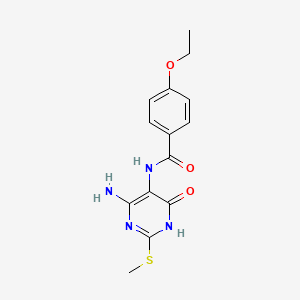![molecular formula C19H25ClN2O B2806635 3-{1-azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride CAS No. 119904-90-4; 135729-62-3; 135729-74-7](/img/structure/B2806635.png)
3-{1-azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-Azabicyclo[222]octan-3-yl}-3-azatricyclo[7310,5,13]trideca-1(13),9,11-trien-2-one hydrochloride is a complex organic compound featuring multiple bicyclic and tricyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride involves multiple steps, starting with the formation of the azabicyclo[2.2.2]octane core. This can be achieved through a series of cyclization reactions, often involving palladium-catalyzed processes . The tricyclic structure is then introduced through further cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{1-Azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
3-{1-Azabicyclo[222]octan-3-yl}-3-azatricyclo[731
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.
Medicine: Could be explored for its pharmacological properties, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 3-{1-azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets 3-{1-azabicyclo[222]octan-3-yl}-3-azatricyclo[7310,5,13]trideca-1(13),9,11-trien-2-one hydrochloride apart is its combination of bicyclic and tricyclic structures, which can confer unique chemical and biological properties
Propiedades
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2806555.png)
![N-cyclohexyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2806558.png)
![3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide](/img/structure/B2806561.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2806562.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2806564.png)

![N-(4-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2806566.png)

![1-Cyclopentyl-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2806570.png)


